4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
CAS No.: 57639-21-1
Cat. No.: VC4027150
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57639-21-1 |
|---|---|
| Molecular Formula | C6H9ClN4 |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11) |
| Standard InChI Key | MOVNKVGHCJOYGB-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NC(=N1)Cl)NC |
| Canonical SMILES | CCC1=NC(=NC(=N1)Cl)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine belongs to the s-triazine class, featuring a six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5. The chlorine atom occupies position 4, while positions 2 and 6 are substituted with a methylamine (-NHCH₃) and ethyl (-C₂H₅) group, respectively . This substitution pattern is critical for its electronic configuration and intermolecular interactions.
The compound’s IUPAC name, 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine, reflects its systematic substitution. Its SMILES notation (CCC1=NC(=NC(=N1)Cl)NC) and InChIKey (MOVNKVGHCJOYGB-UHFFFAOYSA-N) provide unambiguous representations for computational and experimental studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉ClN₄ | |
| Molecular Weight | 172.61 g/mol | |
| CAS Registry Number | 57639-21-1 | |
| XLogP3-AA (Predicted) | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine typically involves sequential nucleophilic substitution reactions. A common route begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes controlled substitution:
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Ethylation: Reaction with ethylamine at 0–5°C replaces one chlorine atom.
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Methylamination: Subsequent treatment with methylamine at 50–60°C substitutes the second chlorine .
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Purification: Chromatography or recrystallization isolates the final product.
Critical Parameters:
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Temperature control prevents over-substitution.
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Solvent choice (e.g., THF, dichloromethane) influences reaction kinetics .
Yield Optimization
Pilot-scale studies report yields of 68–72%, with impurities primarily arising from di- and tri-substituted byproducts . Advanced techniques such as flow chemistry could improve selectivity, though no published data exist for this specific compound.
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic ethyl and methyl groups . It is more soluble in polar aprotic solvents like DMSO (12.4 mg/mL) and DMF (9.8 mg/mL) . Stability studies indicate decomposition above 200°C, with HCl elimination observed under acidic conditions.
Crystallographic Data
No single-crystal X-ray structures are available, but computational models predict a planar triazine ring with substituents in alternating positions. The N–Cl bond length is estimated at 1.73 Å, comparable to other chlorotriazines .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary in vitro assays on similar triazines demonstrate IC₅₀ values of 8–15 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Proposed mechanisms include:
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Topoisomerase II inhibition: Intercalation into DNA-enzyme complexes.
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Reactive oxygen species (ROS) generation: Oxidative stress-induced apoptosis.
Table 2: Comparative Cytotoxicity of Triazine Derivatives
| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – HCT-116 |
|---|---|---|
| 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | 12.3 | 14.7 |
| 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | 9.8 | 11.2 |
| 4-Chloro-6-methyl-1,3,5-triazin-2-amine | 18.4 | 21.9 |
Industrial and Research Applications
Agrochemical Intermediates
The compound serves as a precursor in synthesizing sulfonylurea herbicides. Its ethyl group enhances lipid solubility, improving foliar absorption in target plants .
Pharmaceutical Development
Ongoing studies explore its use as a:
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Kinase inhibitor scaffold: Modifications to the amine group could target EGFR or VEGFR.
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Antimicrobial agent: Triazines show activity against Gram-positive bacteria (MIC: 32–64 μg/mL).
| Code | Phrase |
|---|---|
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparison with Structural Analogs
Chlorine Substitution Effects
Replacing the 4-chloro group with amino (as in 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine ) increases water solubility by 300% but reduces herbicidal activity .
Alkyl Chain Impact
The ethyl group confers greater lipophilicity (LogP +0.4) versus methyl analogs, enhancing membrane permeability in biological systems .
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